molecular formula C15H11Cl2N3O B1518004 6-amino-3-(3,4-dichlorobenzyl)quinazolin-4(3H)-one CAS No. 1071463-83-6

6-amino-3-(3,4-dichlorobenzyl)quinazolin-4(3H)-one

Cat. No. B1518004
M. Wt: 320.2 g/mol
InChI Key: JZAIFTGBCQQODC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-amino-3-(3,4-dichlorobenzyl)quinazolin-4(3H)-one, also known as 6-AQ, is a quinazolinone derivative that is widely used in scientific research. It has been studied for its potential applications in various fields, including drug discovery, biochemistry, and physiology. 6-AQ is a potent inhibitor of various enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), and is a promising tool for studying the biochemical and physiological effects of these enzymes.

Scientific Research Applications

Anticancer Activities

Recent studies have unveiled the potential of quinazolin-4(3H)-one derivatives as potent anticancer agents. For instance, a novel quinazoline-based analog was found to induce G2/M cell cycle arrest and apoptosis in human A549 lung cancer cells through a reactive oxygen species (ROS)-dependent mechanism (Shi et al., 2017). Additionally, water-soluble analogues of CB30865, a quinazolin-4-one antitumor agent, demonstrated up to 6-fold more cytotoxicity than CB30865 itself, retaining novel biochemical characteristics for potential in vivo evaluation (Bavetsias et al., 2002).

Antimicrobial and Antiviral Potentials

Quinazolin-4(3H)-ones have also shown promise as antimicrobial and antiviral agents. For example, some newly synthesized quinazolin-4(3H)-one derivatives exhibited remarkable antibacterial as well as antifungal activities, potentially providing a basis for the development of novel antimicrobial therapies (Patel et al., 2010). Furthermore, novel 3-sulphonamido-quinazolin-4(3H)-one derivatives were synthesized and evaluated for their antiviral activities against various respiratory and biodefense viruses, demonstrating significant efficacy against avian influenza (H5N1) among others (Selvam et al., 2007).

Potential for Photo-Chemotherapy

A study on 3-amino-2-methyl-quinazolin-4(3H)-ones synthesized via a green microwave-assisted process found that several derivatives were photo-active towards plasmid DNA under UV irradiation, indicating their potential for development into photo-chemo or photodynamic therapeutics (Mikra et al., 2022).

Drug Development and Optimization

The design and synthesis of novel quinazoline derivatives have been guided by computational studies and molecular docking, optimizing their interaction with targeted receptors and enhancing their therapeutic potential. This includes modifications to improve water solubility and targeting specific molecular pathways for anticancer, antimicrobial, and antiviral effects, demonstrating the versatility of quinazolin-4(3H)-one derivatives in drug development (Bavetsias et al., 2002).

properties

IUPAC Name

6-amino-3-[(3,4-dichlorophenyl)methyl]quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2N3O/c16-12-3-1-9(5-13(12)17)7-20-8-19-14-4-2-10(18)6-11(14)15(20)21/h1-6,8H,7,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZAIFTGBCQQODC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN2C=NC3=C(C2=O)C=C(C=C3)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-amino-3-(3,4-dichlorobenzyl)quinazolin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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